molecular formula C21H26N2O3S B258544 Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

Cat. No. B258544
M. Wt: 386.5 g/mol
InChI Key: YLYWHHKBDPEMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMA-401 and is known for its potential as a treatment for chronic pain.

Mechanism of Action

EMA-401 works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This protein is involved in the transmission of pain signals in the body. By blocking the activity of this protein, EMA-401 reduces the transmission of pain signals, resulting in a reduction in pain.
Biochemical and Physiological Effects:
EMA-401 has been found to have minimal side effects and is generally well-tolerated by patients. In a clinical trial, the most common side effect reported was mild to moderate dizziness. EMA-401 has also been found to have no significant effect on blood pressure, heart rate, or respiratory rate.

Advantages and Limitations for Lab Experiments

EMA-401 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly selective in its activity, meaning that it only targets the AT2R protein and does not affect other proteins in the body. However, one limitation of EMA-401 is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on EMA-401. One area of interest is in the treatment of other types of chronic pain, such as fibromyalgia and chronic lower back pain. Another area of interest is in the development of new drugs that target the AT2R protein, as EMA-401 may serve as a template for the development of new compounds with similar activity. Additionally, further research is needed to fully understand the mechanism of action of EMA-401 and its potential applications in other areas of medicine.

Synthesis Methods

EMA-401 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-phenylthiophene-3-carboxylic acid with thionyl chloride to form 5-phenylthiophene-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with ethyl 2-aminoacetate to form ethyl 2-[[2-(5-phenylthiophen-3-yl)acetyl]amino]acetate. The final step involves the reaction of the ethyl ester with 4-methylpiperidine to form EMA-401.

Scientific Research Applications

EMA-401 has been extensively studied for its potential application in the treatment of chronic pain. In a study published in the Journal of Pain, EMA-401 was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that occurs after a shingles infection. EMA-401 was also found to be effective in reducing pain in patients with diabetic neuropathy, another type of chronic pain.

properties

Product Name

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-3-26-21(25)17-13-18(16-7-5-4-6-8-16)27-20(17)22-19(24)14-23-11-9-15(2)10-12-23/h4-8,13,15H,3,9-12,14H2,1-2H3,(H,22,24)

InChI Key

YLYWHHKBDPEMOG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C

Origin of Product

United States

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